molecular formula C19H28N2O2 B14830442 tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B14830442
M. Wt: 316.4 g/mol
InChI Key: YIZIAOOGEHHUIX-SJPCQFCGSA-N
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Description

cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole: is a complex organic compound with the molecular formula C19H28N2O2. It is characterized by a cyclopenta[c]pyrrole core structure, which is substituted with a benzylamino group and a tert-butoxycarbonyl (boc) protecting group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-15-9-17(10-16(15)13-21)20-11-14-7-5-4-6-8-14/h4-8,15-17,20H,9-13H2,1-3H3/t15-,16+,17?

InChI Key

YIZIAOOGEHHUIX-SJPCQFCGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrrole, under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine derivative reacts with the cyclopenta[c]pyrrole intermediate.

    Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the cyclopenta[c]pyrrole core, potentially reducing double bonds or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced cyclopenta[c]pyrrole derivatives.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

Chemistry: cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. The boc group provides stability and protects the amino group during biochemical interactions.

Comparison with Similar Compounds

    cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Similar core structure but lacks the benzylamino group.

    cis-2-Benzylamino-cyclohexanol hydrochloride: Contains a benzylamino group but has a different core structure.

Uniqueness: cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is unique due to the combination of its cyclopenta[c]pyrrole core and the presence of both benzylamino and boc groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

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